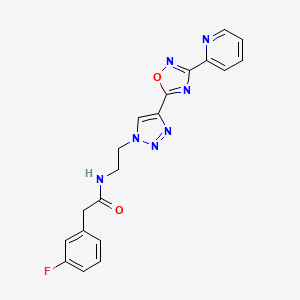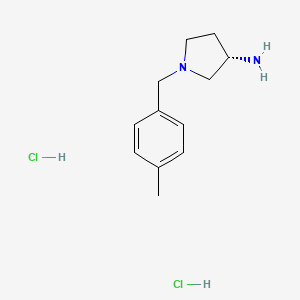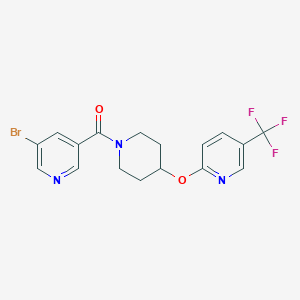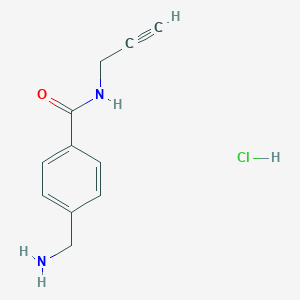
2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is a boronic acid derivative with a molecular formula of C9H11BO5 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” has been analyzed and characterized by 1H, 13C NMR, FTIR, UV-Vis and HRMS .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” include a molecular weight of 209.99 and it is stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Solid-Phase Synthesis Applications
Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis
4-Formyl-3,5-dimethoxyphenol is a crucial synthetic intermediate used in creating the BAL family of acid-labile linkers and resins. These linkers and resins have demonstrated significant utility in the solid-phase synthesis of peptides and non-peptides. The article outlines a simple and scalable method for preparing isomerically pure 4-formyl-3,5-dimethoxyphenol and integrating it into a representative BAL linker and functionalized resin. The procedures are efficient, scalable, and don't require chromatography (Jin et al., 2001).
Intermediate in Organic Synthesis
1,3-Dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole Product of the Reaction of o-Formylphenylboronic Acid with Morpholine
The reaction of o-formylphenylboronic acid with morpholine leads to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This compound is characterized by its hydrogen-bonded dimer motif with a planar benzoxaborole fragment in the solid state (A. Sporzyński et al., 2005).
Synthesis of 7-indolyl-imines by the Reaction of 4,6-dimethoxyindoles with Secondary Amides and Phosphoryl Chloride
4,6-Dimethoxy-2,3-diphenylindole undergoes a reaction with various amides in the presence of phosphoryl chloride to produce 7-imino derivatives. This reaction has been extended to the synthesis of 7-indolyl-pyrrolines, tetrahydropyridines, and oxazolines (D. Black et al., 1996).
Synthesis of Antioxidants
Enzymatic Modification of 2,6-dimethoxyphenol for the Synthesis of Dimers with High Antioxidant Capacity
The laccase-mediated oxidation of 2,6-dimethoxyphenol in biphasic or homogenous aqueous-organic media leads to the production of compounds with higher antioxidant capacity than the starting substrate. The main product is a dimer with significantly higher antioxidant capacity, demonstrating its potential as a bioactive compound (O. E. Adelakun et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(2-formyl-3,5-dimethoxyphenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-18-10-7-12(19-2)11(9-16)13(8-10)21-14(17)15-3-5-20-6-4-15/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMVEBHDVWJJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC(=O)N2CCOCC2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2652163.png)
![2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride](/img/structure/B2652164.png)
![N-[(1S)-1-Cyanoethyl]-4-methyl-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B2652166.png)

![[3-Methoxy-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2652169.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2652173.png)


![5-((4-bromophenyl)sulfonyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2652176.png)
![N-cycloheptyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2652177.png)


![2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2652183.png)